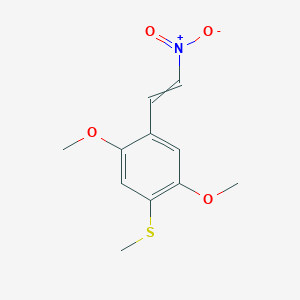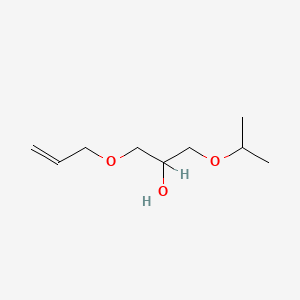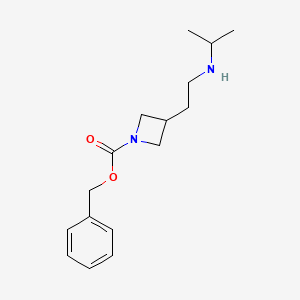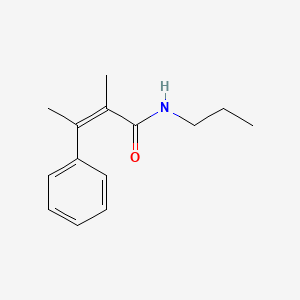![molecular formula C16H14N2O3 B13950822 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester CAS No. 50609-54-6](/img/structure/B13950822.png)
1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester is a complex organic compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This compound is characterized by its unique structure, which includes a pyrimidoquinoline core fused with an acetic acid ester group. It is primarily used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the pyrimidoquinoline core . Industrial production methods often involve the use of high-temperature reflux in solvents like pyridine to achieve the desired product .
Análisis De Reacciones Químicas
1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester can be compared to similar compounds such as:
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: This compound has a similar core structure but differs in its functional groups, leading to distinct chemical properties.
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester: Another related compound with slight variations in its molecular structure, affecting its reactivity and applications.
Propiedades
Número CAS |
50609-54-6 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
ethyl 2-(1-oxopyrimido[1,2-a]quinolin-2-yl)acetate |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)9-12-10-17-14-8-7-11-5-3-4-6-13(11)18(14)16(12)20/h3-8,10H,2,9H2,1H3 |
Clave InChI |
GKZJDLVDRPMCOY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C2C=CC3=CC=CC=C3N2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)

![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)

![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)


![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)

![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)

